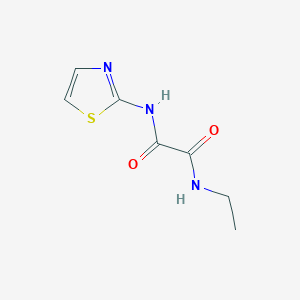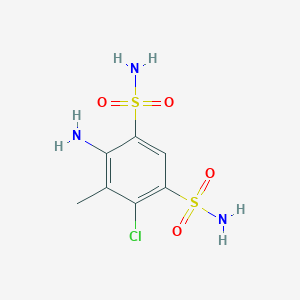
N-ethyl-N'-(1,3-thiazol-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide, with the chemical formula C5H5N3O2S, is a compound containing both an ethanediamide backbone and a thiazole ring. Let’s break down its structure:
Molecular Formula: CHNOS
ChemSpider ID: 1503430
Méthodes De Préparation
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research efforts may be ongoing to develop efficient and scalable processes.
Analyse Des Réactions Chimiques
Reactivity: N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions involving the thiazole ring are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions would vary based on the specific reaction pathway.
Applications De Recherche Scientifique
N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide finds applications in several scientific fields:
Chemistry: It may serve as a building block for designing new compounds.
Biology: Researchers might explore its interactions with biological molecules.
Medicine: Investigations could focus on potential therapeutic properties.
Industry: Its unique structure may have industrial applications (yet to be explored).
Mécanisme D'action
The precise mechanism by which N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide exerts its effects remains unknown. Further research is needed to uncover its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While specific similar compounds are not mentioned, N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide’s uniqueness lies in its combination of the thiazole ring and ethanediamide functionality.
Remember that ongoing research may reveal more about this intriguing compound
Propriétés
Formule moléculaire |
C7H9N3O2S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
N-ethyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H9N3O2S/c1-2-8-5(11)6(12)10-7-9-3-4-13-7/h3-4H,2H2,1H3,(H,8,11)(H,9,10,12) |
Clé InChI |
GVAUCTMGAKIJPO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(=O)NC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)

![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)



![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)

